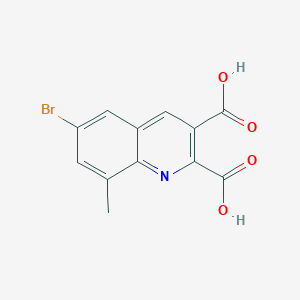

6-Bromo-8-methylquinoline-2,3-dicarboxylic acid

Description

Properties

CAS No. |

1189106-31-7 |

|---|---|

Molecular Formula |

C12H8BrNO4 |

Molecular Weight |

310.10 g/mol |

IUPAC Name |

6-bromo-8-methylquinoline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C12H8BrNO4/c1-5-2-7(13)3-6-4-8(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18) |

InChI Key |

PIOLRYKSPWDOKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=CC(=C(N=C12)C(=O)O)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization via Anilinosuccinimide Derivatives

A patented method for preparing quinoline-2,3-dicarboxylic acid involves the following steps:

- Reaction of maleic anhydride with aniline to form anilinosuccinimide derivatives.

- Oxidation of these N-substituted anilinosuccinimides in inert solvents.

- Reaction with dimethylformamide dimethyl acetal or Vilsmeier reagents to induce cyclization, forming acridinimide intermediates.

- Hydrolysis of acridinimide intermediates to yield quinoline-2,3-dicarboxylic acids.

This approach is advantageous because maleic anhydride is a readily available starting material, and the process allows for high yields of the quinoline-2,3-dicarboxylic acid core (see Table 1 for reaction conditions and yields).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Maleic anhydride + aniline | 175-180°C, o-dichlorobenzene solvent, 1 hour | Anilinosuccinimide intermediate |

| Oxidation | Inert solvent, mild conditions | Oxidized intermediate |

| Cyclization | Dimethylformamide dimethyl acetal or Vilsmeier reagent, reflux | Acridinimide intermediate |

| Hydrolysis | Acidic or basic aqueous conditions | Quinoline-2,3-dicarboxylic acid |

Alternative Routes Using Dialkyl Maleates and Dichlorosuccinates

Another method involves reacting dichlorosuccinate derivatives (obtained from dialkyl maleates) with amines to form anilinofumarate intermediates. These intermediates are then converted into quinoline-2,3-dicarboxylic acid and its esters. This method is useful for large-scale production due to the availability of starting materials and efficient reaction conditions.

Reaction Conditions and Optimization

The synthesis requires precise control over reaction parameters such as temperature, solvent choice, and reaction time. Typical conditions include:

| Reaction Step | Temperature (°C) | Solvent | Time | Notes |

|---|---|---|---|---|

| Aniline + Maleic anhydride | 175-180 | o-Dichlorobenzene | 1 hour | Use Dean-Stark trap to remove water |

| Oxidation | Ambient to reflux | Inert solvents (e.g., chlorinated hydrocarbons) | Variable | Avoid overoxidation |

| Cyclization (Vilsmeier) | Reflux | Dichloromethane | Several hours | Use freshly prepared Vilsmeier reagent |

| Bromination | 0 to 50 | Suitable aromatic solvent | Controlled | Monitor to avoid polybromination |

| Methylation | Variable | Depends on method | Variable | Can be pre- or post-cyclization |

Research Findings and Yields

The reaction of maleic anhydride with aniline under described conditions yields anilinosuccinimide intermediates in approximately 74% yield after isolation and purification.

Subsequent oxidation and cyclization steps proceed efficiently, with overall yields of quinoline-2,3-dicarboxylic acid derivatives typically ranging from 60-80%.

Introduction of bromine and methyl substituents requires optimization but can be achieved with regioselective reactions, maintaining yields above 50% for these steps.

The final compound, 6-bromo-8-methylquinoline-2,3-dicarboxylic acid, has a molecular weight of approximately 310.1 g/mol and shows reactivity suitable for further derivatization in medicinal chemistry applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Anilinosuccinimide oxidation and cyclization | Maleic anhydride + aniline | Oxidation, cyclization, hydrolysis | Readily available reagents, good yields | Multi-step, requires careful control |

| Dichlorosuccinate + amine route | Dialkyl maleates → dichlorosuccinates | Reaction with amine, hydrolysis | Scalable, uses abundant starting materials | Requires amine selection |

| Directed bromination and methylation | Quinoline-2,3-dicarboxylic acid derivatives | Electrophilic substitution, methylation | Site-specific substitution | Needs optimization for selectivity |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 8-methylquinoline-2,3-dicarboxylic acid.

Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity

Research indicates that compounds in the quinoline family, including 6-Bromo-8-methylquinoline-2,3-dicarboxylic acid, exhibit notable antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial growth and combat infections. The presence of two carboxylic acid groups enhances the compound's interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria.

Anticancer Properties

The compound shows promise as an anticancer agent. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that this compound can block specific pathways involved in cancer cell proliferation, making it a candidate for further development as a therapeutic agent.

Chemical Synthesis

Versatile Building Block

this compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for various chemical modifications, enabling the synthesis of more complex molecules. This characteristic is particularly valuable in drug discovery and development, where novel compounds are often derived from established scaffolds.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Researchers are exploring how modifications to its molecular structure can enhance its efficacy against specific biological targets. This ongoing research aims to identify the most effective derivatives for pharmaceutical applications.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various pathogens, suggesting its potential use in developing new antibiotics.

- Cytotoxicity Against Cancer Cells : In vitro tests showed that the compound could inhibit the growth of several cancer cell lines, indicating its potential as an anticancer drug candidate.

- Synthetic Pathways : Research has detailed multiple synthetic routes to produce this compound efficiently, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid groups play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinoline Dicarboxylic Acids

6-Bromoquinoxaline-2,3-dicarboxylic Acid

- Structure: Quinoxaline (two nitrogen atoms) instead of quinoline, with bromine at position 4.

- Properties: Melting point 172°C (decomp.) . The additional nitrogen in quinoxaline increases polarity and alters electronic properties compared to quinoline derivatives.

- Applications : Primarily used in synthetic chemistry as intermediates for heterocyclic compounds.

8-Chloroquinoline-2,3-dicarboxylic Acid (CAS: 892874-58-7)

- Structure : Chlorine at position 8 instead of bromine and methyl.

- Properties : Smaller atomic radius and lower electronegativity of chlorine vs. bromine may reduce steric hindrance and alter coordination behavior in MOFs .

- Applications : Market reports highlight its use in materials science and catalysis .

7-Bromo-2,4-quinolinedicarboxylic Acid (CAS: 216060-06-9)

- Structure : Bromine at position 7 and carboxylic acids at positions 2 and 3.

- Properties: Molecular formula C₁₁H₆BrNO₄; positional differences affect acidity and metal-binding selectivity .

- Applications: Potential linker in MOFs due to varied carboxylate spacing .

Ester Derivatives

Diethyl 6-Bromoquinoline-2,3-dicarboxylate (CAS: 892874-41-8)

Heterocyclic Analogues

Thiophene-2,3-dicarboxylic Acid

- Structure: Thiophene ring instead of quinoline.

- Properties : Reduced aromaticity and altered electronic properties due to sulfur substitution.

- Applications : Used in polymer chemistry and as a ligand in catalysis .

6-Bromoquinoxaline-2,3-dicarboxylic Acid

Comparative Data Table

Key Research Findings

- Electronic Effects : Bromine’s electron-withdrawing nature increases the acidity of carboxylic groups, improving metal-binding capacity in MOFs .

- Biological Relevance: Unlike quinolinic acid (pyridine-2,3-dicarboxylic acid), which participates in NAD biosynthesis , brominated quinoline derivatives may exhibit altered enzyme interactions due to steric and electronic modifications.

Biological Activity

6-Bromo-8-methylquinoline-2,3-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the quinoline family, which is known for diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article reviews the current understanding of the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 310.1 g/mol. The structure features a quinoline core with bromine and methyl substituents at the 6 and 8 positions, respectively, and carboxylic acid groups at the 2 and 3 positions. These functional groups are crucial for its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds within the quinoline class exhibit a variety of biological activities. The specific activities attributed to this compound include:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation.

- Antiviral Effects : It may exhibit activity against certain viral pathogens.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Bromo-2-methylquinoline-3-carboxylic acid | Contains one carboxylic acid group; simpler structure | |

| 8-Hydroxyquinoline | Known for chelating metal ions; lacks bromine | |

| 5-Bromoquinolin-8-one | Contains a ketone instead of carboxylic acids |

The presence of two carboxylic acid groups in this compound enhances its reactivity and potential biological activity compared to these similar compounds .

Case Studies and Research Findings

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The carboxylic acid groups may play a role in binding to biological targets.

- The bromine substituent could influence the compound's lipophilicity and interaction with cellular membranes.

Future Directions

Further research is required to elucidate the specific mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiles.

- Exploration of synthetic modifications to enhance efficacy.

- Comprehensive toxicity assessments in vivo.

Q & A

Q. Can this compound be integrated into graphene oxide composites for enhanced corrosion inhibition?

- Methodological Answer : Yes. Composite synthesis involves:

Functionalize graphene oxide (GO) with the compound via esterification (using DCC/NHS coupling).

Coat carbon steel substrates via spin-coating or dip-coating.

Perform electrochemical impedance spectroscopy (EIS) to measure corrosion resistance in saline environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.